molecular formula C16H26N2O5S B12766813 Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- CAS No. 103595-47-7

Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy-

Cat. No.: B12766813
CAS No.: 103595-47-7
M. Wt: 358.5 g/mol
InChI Key: RQGBKJZFRGEKMI-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- is an organic compound that features a benzenesulfonamide core with a piperidinoethyl substituent and three methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- typically involves the reaction of benzenesulfonyl chloride with N-(2-piperidinoethyl)-2,3,4-trimethoxyaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, N-(2-piperidinoethyl)-: Lacks the methoxy groups, which may affect its reactivity and biological activity.

    Benzenesulfonamide, N-(2-piperidinoethyl)-2,4-dimethoxy-: Similar structure but with fewer methoxy groups, potentially altering its properties.

    Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trihydroxy-: Hydroxy groups instead of methoxy groups, which can significantly change its chemical behavior and biological effects.

Uniqueness

The presence of three methoxy groups in Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- makes it unique compared to its analogs. These methoxy groups can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its effectiveness in certain applications.

Properties

CAS No.

103595-47-7

Molecular Formula

C16H26N2O5S

Molecular Weight

358.5 g/mol

IUPAC Name

2,3,4-trimethoxy-N-(2-piperidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C16H26N2O5S/c1-21-13-7-8-14(16(23-3)15(13)22-2)24(19,20)17-9-12-18-10-5-4-6-11-18/h7-8,17H,4-6,9-12H2,1-3H3

InChI Key

RQGBKJZFRGEKMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NCCN2CCCCC2)OC)OC

Origin of Product

United States

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